molecular formula C6H12O2 B2753663 (2R)-2-(propan-2-yloxymethyl)oxirane CAS No. 1513867-86-1

(2R)-2-(propan-2-yloxymethyl)oxirane

Cat. No. B2753663
CAS RN: 1513867-86-1
M. Wt: 116.16
InChI Key: NWLUZGJDEZBBRH-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-(propan-2-yloxymethyl)oxirane, also known as isopropyl oxirane-2-carboxylate, is a chemical compound that has been widely used in scientific research. It is a type of epoxide, which is a cyclic ether with a three-membered ring. The synthesis method of (2R)-2-(propan-2-yloxymethyl)oxirane involves the reaction of isopropyl alcohol with epichlorohydrin in the presence of a base. This compound has many potential applications in the field of biochemistry and physiology due to its unique chemical properties.

Scientific Research Applications

Metal Complex Synthesis and DNA Cleavage : A study by Sancheti et al. (2012) involved the synthesis of a polydentate ligand using 2-((5-isopropyl-2-methylphenoxy)methyl)oxirane, which was then used to prepare metal complexes with Cu(II), Ni(II), Zn(II), and Fe(III). These complexes were characterized by various spectroscopic methods and demonstrated the ability to cause oxidative cleavage of plasmid DNA, indicating potential applications in molecular biology and genetics (Sancheti, Bendre, & Kumbhar, 2012).

Chiral Resolution Reagent : Rodríguez-Escrich et al. (2005) reported the use of a derivative, (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, as a chiral resolution reagent for α-chiral amines. This compound enables the straightforward determination of the enantiomeric excess of amines through regioselective ring-opening, demonstrating its utility in stereochemistry and pharmaceutical synthesis (Rodríguez-Escrich, Popa, Jimeno, Vidal‐Ferran, & Pericàs, 2005).

Catalytic Hydrogenation : A theoretical study by Kuevi, Atohoun, and Mensah (2012) on the catalytic hydrogenation of oxirane and its methyl derivative in the presence of aluminium chloride (AlCl3) catalyst provided insights into the conversion processes to ethanol and propan-1-ol. This research has implications for chemical synthesis and industrial applications, particularly in the production of alcohols (Kuevi, Atohoun, & Mensah, 2012).

Synthesis of Functionalized Polymers : Goel et al. (2008) explored the modification of branched poly(ethylene imine) with derivatives including (2-oxo-1,3-dioxolan-4-yl)methyl(oxiran-2-ylmethyl)carbamate, leading to 'quat-primer polymers' with applications in materials science. These polymers, bearing quaternary ammonium and cyclic carbonate groups, show potential for controlled release and drug delivery applications due to their structural stability and responsiveness to reducing agents (Goel, Beginn, Mourran, Möller, 2008).

properties

IUPAC Name

(2R)-2-(propan-2-yloxymethyl)oxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-5(2)7-3-6-4-8-6/h5-6H,3-4H2,1-2H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWLUZGJDEZBBRH-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC1CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC[C@H]1CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-(propan-2-yloxymethyl)oxirane

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